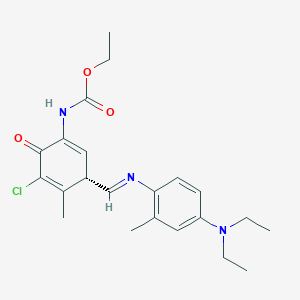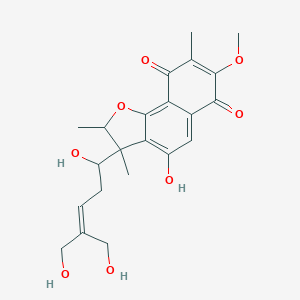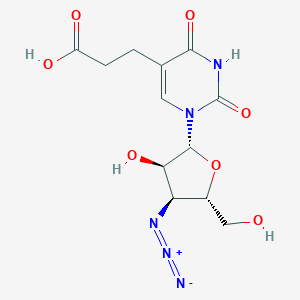
5-Carboxyethyl-3'-azido-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxyethyl-3'-azido-3'-deoxythymidine, commonly known as CAZT, is a nucleoside analog that has been extensively studied for its potential use in scientific research. This compound is structurally similar to the antiviral drug azidothymidine (AZT), but has been modified to include a carboxyethyl group, which alters its properties and potential applications.
Wirkmechanismus
C5-Carboxyethyl-3'-azido-3'-deoxythymidine inhibits the activity of DNA polymerases by acting as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). This results in the incorporation of C5-Carboxyethyl-3'-azido-3'-deoxythymidine into the growing DNA chain, which can lead to chain termination and inhibition of DNA synthesis.
Biochemical and Physiological Effects:
C5-Carboxyethyl-3'-azido-3'-deoxythymidine has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA polymerase activity, induction of DNA damage and apoptosis, and modulation of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using C5-Carboxyethyl-3'-azido-3'-deoxythymidine in lab experiments is its structural similarity to 5-Carboxyethyl-3'-azido-3'-deoxythymidine, which allows for direct comparison of the two compounds. Additionally, C5-Carboxyethyl-3'-azido-3'-deoxythymidine can be easily synthesized in the lab, making it a readily available research tool. However, one limitation of using C5-Carboxyethyl-3'-azido-3'-deoxythymidine is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for the study of C5-Carboxyethyl-3'-azido-3'-deoxythymidine, including investigating its potential as a therapeutic agent for the treatment of viral infections and cancer, exploring its use as a tool for studying DNA replication and repair, and developing new analogs with improved properties and applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of C5-Carboxyethyl-3'-azido-3'-deoxythymidine and its potential impact on human health.
Synthesemethoden
C5-Carboxyethyl-3'-azido-3'-deoxythymidine can be synthesized using a multi-step process that involves the modification of thymidine. The first step involves the protection of the 5'-hydroxyl group of thymidine using a tert-butyldimethylsilyl (TBDMS) group. The 3'-hydroxyl group is then selectively protected using a benzoyl group. The resulting compound is then reacted with ethyl chloroacetate to introduce the carboxyethyl group. Finally, the azido group is introduced using sodium azide and triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
C5-Carboxyethyl-3'-azido-3'-deoxythymidine has been studied for its potential use in a variety of scientific research applications, including as a probe for studying the structure and function of DNA polymerases, as a tool for investigating the mechanisms of DNA replication and repair, and as a potential therapeutic agent for the treatment of viral infections and cancer.
Eigenschaften
CAS-Nummer |
128439-97-4 |
|---|---|
Produktname |
5-Carboxyethyl-3'-azido-3'-deoxythymidine |
Molekularformel |
C12H15N5O7 |
Molekulargewicht |
341.28 g/mol |
IUPAC-Name |
3-[1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C12H15N5O7/c13-16-15-8-6(4-18)24-11(9(8)21)17-3-5(1-2-7(19)20)10(22)14-12(17)23/h3,6,8-9,11,18,21H,1-2,4H2,(H,19,20)(H,14,22,23)/t6-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
ZKNPPJXSXOEVON-PNHWDRBUSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)CCC(=O)O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)CCC(=O)O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)CCC(=O)O |
Synonyme |
5-carboxyethyl-3'-azido-3'-deoxythymidine BW A1183U BW-A1183U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



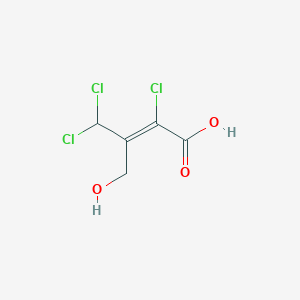
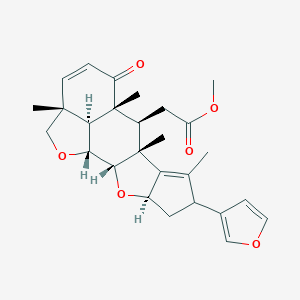
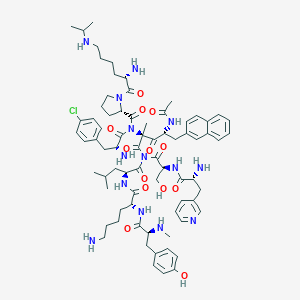

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
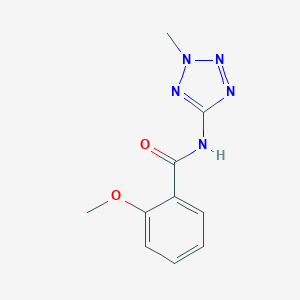
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
